3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom and a dioxaborolane group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
The synthesis of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.
Boronic Acid Formation: The dioxaborolane group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The dioxaborolane group can be hydrolyzed to form the corresponding boronic acid.
Scientific Research Applications
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The fluorine atom and boronic acid moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit enzymes or interact with receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine can be compared with other boronic acid derivatives such as:
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different core, leading to variations in reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated boronic acid derivative with distinct chemical properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:
The uniqueness of this compound lies in its imidazo[1,2-a]pyridine core, which imparts specific chemical and biological properties that are distinct from other boronic acid derivatives.
Properties
Molecular Formula |
C13H16BFN2O2 |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
3-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-17-10(15)8-16-11(17)7-9/h5-8H,1-4H3 |
InChI Key |
NYWGVQRZSHEMJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(N3C=C2)F |
Origin of Product |
United States |
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